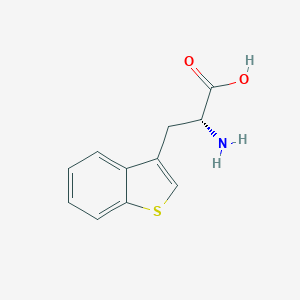

3-(3-Benzothienyl)-D-alanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(1-benzothiophen-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c12-9(11(13)14)5-7-6-15-10-4-2-1-3-8(7)10/h1-4,6,9H,5,12H2,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUUPDQWKHTCAX-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CS2)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357535 | |

| Record name | 3-(3-Benzothienyl)-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111139-55-0 | |

| Record name | 3-(3-Benzothienyl)-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(3-Benzothienyl)-D-alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-(3-Benzothienyl)-D-alanine, a non-proteinogenic amino acid of significant interest in pharmaceutical and biochemical research. This document details the compound's physicochemical characteristics, synthesis, and purification, and explores its known biological activities, with a focus on its role as an enzyme inhibitor. The information is presented to support researchers and professionals in drug discovery and development.

Introduction

This compound is a synthetic amino acid derivative that has garnered attention for its potential applications in the development of novel therapeutics, particularly for neurological disorders.[1] Its unique structure, featuring a benzothiophene moiety, imparts specific biological activities and makes it a valuable tool in medicinal chemistry and peptide synthesis.[2] This guide aims to consolidate the available technical information on its chemical properties to facilitate its use in research and development.

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-2-amino-3-(1-benzothiophen-3-yl)propanoic acid | [3][] |

| Synonyms | D-3-Benzothienylalanine, (R)-2-Amino-3-(benzo[b]thiophen-3-yl)propionic acid | [3][5] |

| CAS Number | 111139-55-0 | [3][5] |

| Molecular Formula | C₁₁H₁₁NO₂S | [3][5] |

| Molecular Weight | 221.28 g/mol | [3] |

| Appearance | Almost white powder | [5] |

| Melting Point | 236-240 °C | [] |

| Optical Rotation | [α]D²⁵ = +27 ± 1° (c=1 in 90% AcOH) | [5] |

| Solubility | Limited aqueous solubility; soluble in organic solvents like DMSO, acetonitrile, and DMF (qualitative for the related Fmoc-L-enantiomer). | [6] |

| Predicted pKa | Carboxylic Acid: ~2.2, Amino Group: ~9.2 (Predicted) | |

| Predicted logP | -0.2 (Computed) | [3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected chemical shifts would include signals for the aromatic protons of the benzothiophene ring (typically in the range of 7.0-8.0 ppm), a multiplet for the α-proton of the alanine backbone, and signals for the β-protons adjacent to the aromatic ring. The amino and carboxylic acid protons would likely appear as broad singlets, and their positions would be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would show signals for the carbons of the benzothiophene ring, the α-carbon, β-carbon, and the carbonyl carbon of the carboxylic acid group.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

-

N-H stretching (amine): ~3300-3500 cm⁻¹

-

O-H stretching (carboxylic acid): ~2500-3300 cm⁻¹ (broad)

-

C=O stretching (carboxylic acid): ~1700-1725 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-N stretching : ~1020-1250 cm⁻¹

-

C-S stretching : ~600-800 cm⁻¹

Mass Spectrometry (MS)

The exact mass of this compound is 221.0510 Da.[3] Mass spectrometry would show a prominent molecular ion peak at this m/z value. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the side chain.

Synthesis and Purification

A common synthetic route to this compound involves a multi-step process starting with a malonic ester synthesis, followed by enzymatic resolution to obtain the desired D-enantiomer.[1]

Synthesis Workflow

Experimental Protocols

A detailed experimental protocol for this specific reaction is not publicly available. However, a general procedure would involve the reaction of diethyl acetamidomalonate with 3-(chloromethyl)benzo[b]thiophene in the presence of a base, such as sodium ethoxide, in a suitable solvent like ethanol. The reaction mixture would be heated to drive the condensation reaction to completion.

The racemic N-acetyl-3-(3-benzo[b]thienyl)-DL-alanine ethyl ester is subjected to enzymatic resolution. This process typically utilizes an enzyme that selectively hydrolyzes one enantiomer. The abstract by Rao et al. (1987) suggests an enzymatic resolution to separate the D and L enantiomers, resulting in a mixture of the N-acetyl-L-amino acid and the unreacted D-amino acid derivative.[1]

The isolated N-acetyl-3-(3-benzothienyl)-D-alanine ethyl ester is then hydrolyzed under acidic conditions to remove both the N-acetyl and the ethyl ester protecting groups, yielding the final product, this compound.[1]

Purification and Analysis

The final product is typically purified by recrystallization. The optical purity of the D-amino acid is established by chiral High-Performance Liquid Chromatography (HPLC) analysis, often after derivatization with a chiral reagent such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).[1]

Biological Activity and Applications

This compound is primarily investigated for its potential in drug development, owing to its ability to interact with biological targets.

Enzyme Inhibition

Research has shown that β-[3-benzo(b)thienyl]-DL-alanine is a competitive inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism.[7] The reported Ki value for the DL-mixture is in the range of 7-70 µM.[7] IDO is a key enzyme in the kynurenine pathway and is a target for cancer immunotherapy due to its role in immune suppression.[8]

Potential Signaling Pathway Involvement

As an inhibitor of IDO, this compound can modulate the kynurenine pathway. Inhibition of IDO leads to a decrease in the production of kynurenine and its downstream metabolites, which are known to have immunosuppressive effects. This can lead to an enhanced T-cell response.

Applications in Research and Development

-

Pharmaceutical Development: As an IDO inhibitor, it holds potential for the development of cancer immunotherapies. Its structural similarity to tryptophan also suggests potential interactions with other tryptophan-metabolizing enzymes or receptors.

-

Biochemical Research: It serves as a tool to study the structure and function of enzymes like IDO and tryptophan synthase.[7]

-

Peptide Synthesis: The incorporation of this unnatural amino acid into peptides can enhance their stability, modify their conformation, and introduce novel biological activities.[2]

Conclusion

This compound is a valuable synthetic amino acid with well-defined physicochemical properties and significant potential in drug discovery and biochemical research. Its role as an inhibitor of indoleamine 2,3-dioxygenase highlights its promise as a lead compound for the development of novel therapeutics. This guide provides a foundational understanding of its chemical properties to support further investigation and application by the scientific community.

References

- 1. Tryptophan synthase - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C11H11NO2S | CID 854045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. grokipedia.com [grokipedia.com]

- 7. 1-Methyl-DL-tryptophan, beta-(3-benzofuranyl)-DL-alanine (the oxygen analog of tryptophan), and beta-[3-benzo(b)thienyl]-DL-alanine (the sulfur analog of tryptophan) are competitive inhibitors for indoleamine 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Structure and Synthesis of 3-(3-Benzothienyl)-D-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthetic methodologies for 3-(3-Benzothienyl)-D-alanine, a non-proteinogenic amino acid of interest in pharmaceutical research and peptide chemistry. This document details the structural properties, outlines a prominent chemoenzymatic synthetic route with experimental protocols, and presents key quantitative data.

Chemical Structure and Properties

This compound is a D-enantiomer of an unnatural amino acid characterized by the presence of a benzothiophene moiety attached to the β-carbon of the alanine backbone.

Systematic IUPAC Name: (2R)-2-amino-3-(1-benzothiophen-3-yl)propanoic acid[1]

Chemical Identifiers:

-

SMILES: C1=CC=C2C(=C1)C(=CS2)C--INVALID-LINK--N[1]

-

InChI: InChI=1S/C11H11NO2S/c12-9(11(13)14)5-7-6-15-10-4-2-1-3-8(7)10/h1-4,6,9H,5,12H2,(H,13,14)/t9-/m1/s1[1]

-

InChIKey: GAUUPDQWKHTCAX-SECBINFHSA-N[1]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO₂S | [1] |

| Molecular Weight | 221.28 g/mol | [1] |

| Appearance | Almost white powder | [][3] |

| Melting Point | 236-240 °C | [][3] |

| Optical Rotation | [α]D²⁵ = +27 ± 1° (c=1 in 90% AcOH) | [3] |

Molecular Structure Diagram:

Caption: Chemical structure of this compound.

Synthesis of this compound

A widely adopted method for the synthesis of this compound involves a chemoenzymatic approach. This multi-step process begins with the synthesis of the racemic amino acid, followed by enzymatic resolution to isolate the desired D-enantiomer.

Overall Synthetic Workflow

The synthesis can be logically divided into two main stages: the preparation of the racemic N-acetyl amino acid and its subsequent enzymatic resolution and deprotection.

References

The Biological Activity of 3-(3-Benzothienyl)-D-alanine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of 3-(3-Benzothienyl)-D-alanine, a synthetic amino acid analog of tryptophan. This document consolidates current research findings, presents quantitative data, details experimental methodologies, and visualizes key biological pathways to support further investigation and application of this compound in biomedical research and drug development.

Core Biological Activity: Competitive Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)

The primary and most well-documented biological activity of 3-(3-Benzothienyl)-alanine is its role as a competitive inhibitor of indoleamine 2,3-dioxygenase (IDO1).[1] IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[2][3][4][5][6][7][8][9][10] By degrading tryptophan, IDO1 plays a crucial role in immune regulation, and its upregulation is a key mechanism of immune escape in cancer.[4][5][8][9][11][12][13][14]

3-(3-Benzothienyl)-alanine, as a sulfur analog of tryptophan, mimics the natural substrate and binds to the active site of IDO1, thereby blocking its enzymatic activity.[1]

Quantitative Inhibition Data

The inhibitory potency of the racemic mixture, β-[3-benzo(b)thienyl]-DL-alanine, has been determined against rabbit small intestinal indoleamine 2,3-dioxygenase.

| Compound | Inhibition Type | Ki (µM) | Substrate | Enzyme Source |

| β-[3-benzo(b)thienyl]-DL-alanine | Competitive | 7 - 70 | D-Tryptophan and L-Tryptophan | Rabbit small intestine |

Note on Stereospecificity: While the DL-racemate is a confirmed competitive inhibitor, studies on similar tryptophan analogs, such as 1-methyl-tryptophan, suggest that the D-enantiomer may not directly bind to or inhibit the purified IDO1 enzyme.[13][14][15] The inhibitory activity of the racemic mixture in such cases is attributed to the L-isomer.[13][14][15] Therefore, the biological effects of this compound may be indirect or involve different mechanisms than direct competitive inhibition of purified IDO1. Further research is required to elucidate the precise mechanism of the D-isomer.

The Kynurenine Pathway and the Role of IDO1 Inhibition

The inhibition of IDO1 by 3-(3-Benzothienyl)-alanine has significant downstream effects on the kynurenine pathway. In normal physiological and pathophysiological conditions, particularly in the tumor microenvironment, IDO1 activation leads to the depletion of tryptophan and the accumulation of kynurenine and its metabolites.[4][5][8][9] These metabolic changes suppress the proliferation and activity of effector T-cells and promote the differentiation and activation of regulatory T-cells (Tregs), leading to an immunosuppressive environment that allows tumor cells to evade immune surveillance.[4][5][8][9]

By inhibiting IDO1, 3-(3-Benzothienyl)-alanine can potentially reverse these immunosuppressive effects, restoring local tryptophan levels and reducing the production of immunosuppressive kynurenine metabolites. This can enhance anti-tumor immune responses.

Potential Role in Neurotransmission

While the primary focus of research has been on IDO1 inhibition, the structural similarity of this compound to D-amino acids that are active in the central nervous system suggests a potential, though less explored, role in neurotransmission. D-amino acids such as D-serine and D-aspartate are known to be endogenous neuromodulators that act as co-agonists at the glycine site of NMDA receptors.[16][17][18][19]

Given that D-alanine itself can act as a co-agonist for NMDA receptors, it is plausible that this compound could interact with these or other receptors in the brain.[19] This potential activity warrants further investigation, particularly in the context of neurological disorders where NMDA receptor function is dysregulated.[16][18]

Applications in Research and Drug Development

This compound and its derivatives are utilized in several areas of biomedical research:

-

Peptide Synthesis: The incorporation of this non-natural amino acid into peptides can enhance their stability, bioactivity, and pharmacological properties.[20][] Fmoc- and Boc-protected versions of this compound are commercially available for use in solid-phase peptide synthesis.[22]

-

Drug Discovery: As an IDO1 inhibitor, it serves as a lead compound or a building block for the development of novel therapeutics, particularly in the field of cancer immunotherapy.[20][23][24][25][26]

-

Biochemical Research: It is a valuable tool for studying enzyme kinetics and protein-ligand interactions, specifically for enzymes involved in tryptophan metabolism.[]

Experimental Protocols

In Vitro Indoleamine 2,3-Dioxygenase (IDO1) Inhibition Assay

This protocol is adapted from established methods for determining IDO1 activity and inhibition.[27][28][29][30][31]

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of recombinant human IDO1.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

This compound (test inhibitor)

-

IDO1 Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5)

-

Ascorbic acid

-

Methylene blue

-

Catalase

-

96-well microplate

-

Spectrophotometer or HPLC system

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of L-tryptophan in IDO1 Assay Buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series.

-

Prepare a reaction cocktail containing IDO1 Assay Buffer, ascorbic acid (e.g., 20 mM), methylene blue (e.g., 10 µM), and catalase (e.g., 100 nM).

-

-

Assay Setup:

-

In a 96-well plate, add the reaction cocktail to each well.

-

Add varying concentrations of this compound to the test wells.

-

Add a known IDO1 inhibitor as a positive control and solvent as a negative control.

-

Pre-incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the L-tryptophan solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

-

Reaction Termination and Detection:

-

Terminate the reaction by adding a stopping agent (e.g., 30% trichloroacetic acid).[30]

-

Incubate the plate at an elevated temperature (e.g., 65°C for 15 minutes) to hydrolyze the product N-formylkynurenine to kynurenine.[30]

-

Centrifuge the plate to pellet any precipitated protein.

-

Measure the concentration of kynurenine in the supernatant. This can be done either by:

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

To determine the Ki and the mechanism of inhibition, the assay should be repeated with varying concentrations of both the inhibitor and the substrate (L-tryptophan), followed by analysis using Lineweaver-Burk or other kinetic plots.

-

Conclusion

This compound is a tryptophan analog with well-defined inhibitory activity against indoleamine 2,3-dioxygenase, a critical enzyme in immune regulation and a key target in cancer immunotherapy. Its ability to competitively inhibit IDO1, at least in its racemic form, makes it a valuable tool for cancer research and a potential scaffold for the development of novel immunomodulatory drugs. Furthermore, its structural similarity to neuroactive D-amino acids suggests potential applications in neuroscience that are yet to be fully explored. The experimental protocols and pathway visualizations provided in this guide are intended to facilitate further research into the multifaceted biological activities of this compound.

References

- 1. 1-Methyl-DL-tryptophan, beta-(3-benzofuranyl)-DL-alanine (the oxygen analog of tryptophan), and beta-[3-benzo(b)thienyl]-DL-alanine (the sulfur analog of tryptophan) are competitive inhibitors for indoleamine 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]

- 9. Targeting the IDO1 pathway in cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]

- 12. Computational study on new natural compound inhibitors of indoleamine 2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 16. D-Amino acids in brain neurotransmission and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Advances in D-Amino Acids in Neurological Research - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Société des Neurosciences • Watching at the « D » side: D-amino acids and their significance in neurobiology [neurosciences.asso.fr]

- 19. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chemimpex.com [chemimpex.com]

- 22. chemimpex.com [chemimpex.com]

- 23. chemimpex.com [chemimpex.com]

- 24. chemimpex.com [chemimpex.com]

- 25. chemimpex.com [chemimpex.com]

- 26. 3-(3-Benzothienyl)-N-Fmoc-L-alanine , 95% , 177966-60-8 - CookeChem [cookechem.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. sigmaaldrich.com [sigmaaldrich.com]

- 29. mdpi.com [mdpi.com]

- 30. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit | Abcam [abcam.com]

The Role of 3-(3-Benzothienyl)-D-alanine in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Benzothienyl)-D-alanine is a non-proteinogenic amino acid that has garnered significant interest within the scientific community. Its unique structural features, particularly the presence of the benzothiophene moiety, a sulfur-containing isostere of indole, confer upon it distinct biochemical properties. These properties make it a valuable tool in various research domains, most notably in drug discovery and peptide chemistry. This technical guide provides an in-depth overview of the applications of this compound, with a focus on its role as an enzyme inhibitor, its synthesis, and its incorporation into peptides.

Core Applications in Research

The research applications of this compound are primarily centered around its ability to mimic the essential amino acid tryptophan. This mimicry allows it to interact with biological systems that recognize tryptophan, leading to its use in several key areas:

-

Enzyme Inhibition: As a structural analog of tryptophan, this compound can act as a competitive inhibitor for enzymes that metabolize tryptophan. A prime target is Indoleamine 2,3-dioxygenase (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1]

-

Peptide Synthesis: The incorporation of this unnatural amino acid into peptide chains can enhance their stability, modify their conformation, and improve their pharmacokinetic properties.[2][3][4] Its derivatives, such as Fmoc-3-(3-Benzothienyl)-D-alanine, are instrumental in solid-phase peptide synthesis (SPPS).[3]

-

Drug Development: By inhibiting enzymes like IDO1, which is implicated in immune tolerance and cancer, this compound serves as a lead compound for the development of novel therapeutics, particularly in oncology and for neurological disorders.[2][5]

-

Biomaterials Science: The unique properties imparted by the benzothiophene group are also being explored in the development of novel biomaterials with enhanced characteristics.[2][4]

Inhibition of Indoleamine 2,3-dioxygenase (IDO1)

Mechanism of Action

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of L-tryptophan along the kynurenine pathway.[6] This pathway is crucial for immune regulation. In many tumors, the overexpression of IDO1 leads to the depletion of tryptophan in the tumor microenvironment, which in turn suppresses the activity of tumor-infiltrating T-cells, allowing the tumor to evade the immune system.

3-(3-Benzothienyl)-DL-alanine acts as a competitive inhibitor of IDO1.[1] Its structure, being analogous to tryptophan, allows it to bind to the active site of the enzyme, thereby preventing the binding and subsequent degradation of the natural substrate, L-tryptophan. The substitution of the indole nitrogen with a sulfur atom in the benzothiophene ring is a key modification that imparts inhibitory activity.[1]

Quantitative Data

The inhibitory potency of the racemic mixture, β-[3-benzo(b)thienyl]-DL-alanine, against rabbit small intestinal indoleamine 2,3-dioxygenase has been determined.

| Compound | Inhibition Type | Substrate | Ki (µM) |

| β-[3-benzo(b)thienyl]-DL-alanine | Competitive | D-Tryptophan | 7-70 |

| β-[3-benzo(b)thienyl]-DL-alanine | Competitive | L-Tryptophan | 7-70 |

Table 1: Inhibitory constant (Ki) for β-[3-benzo(b)thienyl]-DL-alanine against indoleamine 2,3-dioxygenase.[1]

Signaling Pathway

The inhibition of IDO1 by this compound has significant downstream effects on the kynurenine pathway and immune cell function.

Caption: Competitive inhibition of IDO1 by this compound.

Experimental Protocols

1. Synthesis of 3-(3-Benzothienyl)-DL-alanine via Diethyl Acetamidomalonate Condensation

This protocol outlines the synthesis of the racemic mixture of 3-(3-Benzothienyl)-alanine.

Experimental Workflow

Caption: Workflow for the synthesis of racemic 3-(3-Benzothienyl)-alanine.

Methodology

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Condensation: To the freshly prepared sodium ethoxide solution, add diethyl acetamidomalonate. Stir the mixture until a clear solution is obtained.

-

Add a solution of 3-(chloromethyl)benzo[b]thiophene in absolute ethanol dropwise to the reaction mixture.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and extract with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude diethyl 2-acetamido-2-(benzo[b]thiophen-3-ylmethyl)malonate.

-

Hydrolysis and Decarboxylation: Reflux the crude product with a strong acid, such as concentrated hydrochloric acid, for 8-12 hours.

-

Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid (typically around pH 6) with a suitable base (e.g., ammonium hydroxide).

-

Purification: The precipitated racemic 3-(3-Benzothienyl)-DL-alanine can be collected by filtration, washed with cold water and ethanol, and dried under vacuum. Further purification can be achieved by recrystallization.

2. Enzymatic Resolution of N-Acetyl-DL-(3-Benzothienyl)-alanine

This protocol describes the separation of the D- and L-enantiomers using an aminoacylase.

Methodology

-

N-Acetylation: Acetylate the synthesized 3-(3-Benzothienyl)-DL-alanine using acetic anhydride in a suitable solvent.

-

Enzymatic Hydrolysis:

-

Dissolve the N-acetyl-DL-(3-Benzothienyl)-alanine in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0-8.0).

-

Add a commercially available aminoacylase (e.g., from Aspergillus oryzae or porcine kidney). The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer.

-

Incubate the mixture at the optimal temperature for the enzyme (typically 37-50°C) with gentle agitation. Monitor the reaction progress by measuring the release of the L-amino acid.

-

-

Separation:

-

Once the reaction has reached approximately 50% conversion, stop the reaction by acidifying the mixture to precipitate the enzyme.

-

Filter off the denatured enzyme.

-

The resulting solution contains the free L-3-(3-Benzothienyl)-alanine and the unreacted N-acetyl-D-(3-Benzothienyl)-alanine.

-

Separate the two compounds based on their different solubilities at different pH values or by ion-exchange chromatography.

-

-

Hydrolysis of the D-enantiomer: The isolated N-acetyl-D-(3-Benzothienyl)-alanine can be hydrolyzed under acidic conditions to yield the desired this compound.

-

Purification: Purify the final product by recrystallization.

3. Incorporation of Fmoc-3-(3-Benzothienyl)-D-alanine into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating the protected D-amino acid into a peptide sequence using Fmoc chemistry.

Methodology

-

Resin Preparation: Swell a suitable solid support resin (e.g., Wang resin for C-terminal acids, Rink amide resin for C-terminal amides) in a solvent such as N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain attached to the resin using a solution of 20% piperidine in DMF. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Activate the carboxyl group of Fmoc-3-(3-Benzothienyl)-D-alanine using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the coupling efficiency using a qualitative test such as the Kaiser test.

-

-

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection and Cleavage: Once the peptide synthesis is complete, remove the N-terminal Fmoc group.

-

Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Purification: Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a versatile and valuable research tool. Its ability to act as a competitive inhibitor of IDO1 positions it as a promising candidate for the development of novel immunotherapies. Furthermore, its successful incorporation into peptides opens up avenues for creating more stable and potent peptide-based drugs. The detailed protocols provided in this guide offer a starting point for researchers looking to utilize this unique amino acid in their own investigations. As research continues, the full potential of this compound in various scientific disciplines is yet to be fully realized.

References

- 1. Diaryl Hydroxylamines as Pan or Dual Inhibitors of Indoleamine 2,3-Dioxygenase-1, Indoleamine 2,3-Dioxygenase-2 and Tryptophan Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Kynurenine Pathway—New Linkage between Innate and Adaptive Immunity in Autoimmune Endocrinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of indoleamine 2,3-dioxygenase in dendritic cells by stereoisomers of 1-methyl-tryptophan correlates with antitumor responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of indoleamine 2,3-dioxygenase by stereoisomers of 1-methyl tryptophan in an experimental graft-versus-tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-(3-Benzothienyl)-D-alanine as a Tryptophan Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-Benzothienyl)-D-alanine, a notable analog of the essential amino acid tryptophan. This document details its physicochemical properties, synthesis, and its significant role as a competitive inhibitor of Indoleamine 2,3-dioxygenase (IDO), a critical enzyme in the kynurenine pathway. Furthermore, this guide outlines detailed experimental protocols for its synthesis, use in enzyme inhibition assays, incorporation into peptides, and cellular uptake studies. Visual representations of key pathways and experimental workflows are provided to facilitate a deeper understanding of its application in research and drug development.

Introduction

This compound is a synthetic amino acid derivative that has garnered significant interest in medicinal chemistry and drug discovery due to its structural similarity to tryptophan. By replacing the indole ring of tryptophan with a benzothiophene moiety, this analog exhibits unique biochemical properties. Its primary application lies in its ability to act as a competitive inhibitor of tryptophan-metabolizing enzymes and as a building block for creating novel peptides with enhanced stability and bioactivity.[1][2] This guide serves as a technical resource for researchers exploring the potential of this compound in their scientific endeavors.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is crucial for its effective application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | (2R)-2-amino-3-(1-benzothiophen-3-yl)propanoic acid | [3][] |

| Synonyms | D-3-Benzothienylalanine, (R)-2-Amino-3-(benzo[b]thiophen-3-yl)propionic acid | [][5] |

| CAS Number | 111139-55-0 | [3][5] |

| Molecular Formula | C₁₁H₁₁NO₂S | [3][5] |

| Molecular Weight | 221.28 g/mol | [3][] |

| Appearance | Almost white to white powder | [][5] |

| Melting Point | 236-240 °C | [][5] |

| Optical Rotation | [α]D²⁵ = +27 ± 1° (c=1 in 90% AcOH) | [5] |

| Storage | 0-8 °C | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the condensation of diethyl acetamidomalonate with 3-(chloromethyl)benzo[b]thiophene, followed by enzymatic resolution and hydrolysis.[2][6]

Experimental Protocol: Synthesis of DL-β-(3-benzo[b]thienyl)-alanine Ethyl Ester

-

Condensation: React 3-(chloromethyl)benzo[b]thiophene with diethyl acetamidomalonate in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like ethanol. This reaction forms the diethyl acetamidomalonate derivative.

-

Hydrolysis and Decarboxylation: The resulting product is then subjected to partial hydrolysis (e.g., using a base) to the monoethyl ester, followed by decarboxylation under acidic conditions to yield DL-β-(3-benzo[b]thienyl)-alanine ethyl ester.[6]

Experimental Protocol: Enzymatic Resolution and Hydrolysis

-

Enzymatic Resolution: The racemic mixture of the ethyl ester is subjected to enzymatic resolution. This process typically involves an enzyme that selectively hydrolyzes one enantiomer (e.g., the L-enantiomer's N-acetyl derivative), leaving the D-amino acid derivative unchanged.[6]

-

Separation: The resulting mixture of the N-acetyl-L-amino acid and the unchanged D-amino acid derivative can be separated using chromatographic techniques.

-

Acidic Hydrolysis: The isolated D-amino acid derivative is then subjected to acidic hydrolysis to remove the ester and any protecting groups, yielding the final product, this compound.[6]

-

Purification and Characterization: The final product is purified, typically by recrystallization or chromatography. The purity and identity are confirmed using techniques such as HPLC, NMR, and mass spectrometry. The optical purity can be established by HPLC analysis of a suitable derivative.[6]

References

- 1. 1-Methyl-DL-tryptophan, beta-(3-benzofuranyl)-DL-alanine (the oxygen analog of tryptophan), and beta-[3-benzo(b)thienyl]-DL-alanine (the sulfur analog of tryptophan) are competitive inhibitors for indoleamine 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C11H11NO2S | CID 854045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectral Analysis of 3-(3-Benzothienyl)-D-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-(3-Benzothienyl)-D-alanine, a key building block in the development of novel therapeutics. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents a combination of known physical properties and predicted spectral data to aid researchers in its identification and characterization. Detailed, generalized experimental protocols for acquiring such data are also provided.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 111139-55-0 | --INVALID-LINK-- |

| Molecular Formula | C₁₁H₁₁NO₂S | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 221.28 g/mol | --INVALID-LINK-- |

| Appearance | Almost white powder | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | 236-240 °C | --INVALID-LINK--, --INVALID-LINK-- |

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound based on its chemical structure and standard spectroscopic principles.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.95 | d | 1H | Ar-H |

| ~7.85 | d | 1H | Ar-H |

| ~7.40 | m | 2H | Ar-H |

| ~7.30 | s | 1H | Thienyl-H |

| ~4.20 | t | 1H | α-CH |

| ~3.40 | d | 2H | β-CH₂ |

| ~8.50 | br s | 2H | NH₂ |

| ~12.50 | br s | 1H | COOH |

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~172.0 | C=O |

| ~140.0 | Ar-C |

| ~138.5 | Ar-C |

| ~130.0 | Ar-C |

| ~125.0 | Ar-CH |

| ~124.5 | Ar-CH |

| ~123.0 | Ar-CH |

| ~122.5 | Ar-CH |

| ~55.0 | α-CH |

| ~30.0 | β-CH₂ |

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3000 | Broad | O-H and N-H stretching |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching |

| ~1710 | Strong | C=O stretching (carboxylic acid) |

| ~1600 | Medium | N-H bending |

| 1580-1450 | Medium to Strong | Aromatic C=C stretching |

| ~1250 | Strong | C-O stretching |

| ~760 | Strong | Aromatic C-H bending |

Predicted Mass Spectrometry Data (ESI+)

| m/z | Interpretation |

| 222.0583 | [M+H]⁺ (Calculated for C₁₁H₁₂NO₂S⁺) |

| 205.0321 | [M+H-NH₃]⁺ |

| 176.0528 | [M+H-COOH]⁺ |

| 134.0314 | [C₈H₇S]⁺ (Benzothienylmethyl cation) |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker Avance 500 MHz or equivalent).

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-dimensional ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Optimize the source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.

-

For fragmentation analysis (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the resulting mass spectra to determine the accurate mass of the molecular ion and to propose structures for the major fragment ions.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel amino acid derivative like this compound.

Caption: A flowchart of the synthesis and characterization process.

An In-depth Technical Guide to the Solubility of 3-(3-Benzothienyl)-D-alanine

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(3-Benzothienyl)-D-alanine, a non-proteinogenic amino acid of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, predicted solubility based on structural analysis, and detailed experimental protocols for determining solubility.

Introduction

This compound is a derivative of the amino acid alanine, featuring a benzothiophene moiety attached to the β-carbon. This structural feature imparts unique properties relevant to pharmaceutical and biochemical research, including potential applications in the design of novel therapeutics.[1] An understanding of its solubility in various solvents is critical for its application in synthesis, formulation, and biological assays.

Predicted and Qualitative Solubility Profile

The qualitative solubility of the closely related compound, Fmoc-L-3-Benzothienylalanine, indicates good solubility in organic solvents such as dimethyl sulfoxide (DMSO), acetonitrile, and N,N-dimethylformamide (DMF), with limited aqueous solubility.[2] Although the Fmoc protecting group increases hydrophobicity, the general trend of good organic solubility and poor aqueous solubility is likely to hold for the unprotected this compound.

Table 1: Predicted and Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Predicted/Qualitative Solubility | Rationale |

| Polar Protic | Water | Low | The large, hydrophobic benzothienyl group counteracts the polarity of the amino and carboxylic acid groups. |

| Methanol, Ethanol | Moderate | The alkyl chains of the alcohols can interact with the benzothienyl group, while the hydroxyl groups can solvate the polar functionalities. | |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are effective at solvating both the polar and nonpolar portions of the molecule. |

| Nonpolar | Chloroform, Toluene | Low to Moderate | The nonpolar benzothienyl group will favor interaction with these solvents, but the polar amino acid backbone will limit overall solubility. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols must be followed. The two most common methods for determining the solubility of amino acids are the gravimetric method and analysis by High-Performance Liquid Chromatography (HPLC).

The gravimetric method is a straightforward technique for determining solubility by measuring the mass of the dissolved solute in a known volume of solvent.

Methodology:

-

Sample Preparation: Prepare saturated solutions by adding an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A ThermoMixer or a similar apparatus can be used for this purpose.[3]

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.

-

Aliquoting: Carefully withdraw a known volume of the supernatant, ensuring that no solid particles are transferred.

-

Solvent Evaporation: Evaporate the solvent from the aliquot under a stream of nitrogen or in a vacuum oven until a constant weight of the dried solute is achieved.

-

Quantification: Weigh the dried solute. The solubility is then calculated as the mass of the solute per volume of the solvent (e.g., in g/L or mg/mL).

The HPLC method is a more sensitive and accurate technique, particularly for compounds with low solubility or when working with smaller sample volumes.

Methodology:

-

Saturated Solution Preparation: Prepare saturated solutions as described in the gravimetric method (steps 1 and 2).

-

Sample Filtration: After equilibration, filter the supernatant through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Dilution: Dilute the filtered supernatant with an appropriate mobile phase to a concentration that falls within the linear range of the standard curve.

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations.

-

HPLC Analysis: Inject the diluted sample and the standard solutions onto an appropriate HPLC column (e.g., a C18 column). The analysis is typically performed using a UV detector. For amino acids without a strong chromophore, pre-column derivatization with a reagent like o-phthaldialdehyde (OPA) can be used to enhance detection by fluorescence.[4][5]

-

Quantification: Determine the concentration of the diluted sample by comparing its peak area to the standard curve. The solubility is then calculated by taking the dilution factor into account.

Visualizations

The following diagram illustrates the general experimental workflow for determining the solubility of this compound.

Caption: Experimental Workflow for Solubility Determination.

The diagram below illustrates the relationship between the chemical structure of this compound and its predicted solubility in different types of solvents, based on the principle of "like dissolves like".

Caption: Structure-Solubility Relationship.

Conclusion

While quantitative solubility data for this compound is not extensively documented, a qualitative understanding of its solubility can be derived from its chemical structure. For researchers and drug development professionals requiring precise solubility values, the experimental protocols for gravimetric and HPLC analysis provided in this guide offer robust methods for empirical determination. The successful application of this compound in various research and development contexts will be significantly enhanced by a thorough characterization of its solubility profile.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy Fmoc-L-3-Benzothienylalanine | 177966-60-8 [smolecule.com]

- 3. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]

- 4. datadocs.bco-dmo.org [datadocs.bco-dmo.org]

- 5. applications.emro.who.int [applications.emro.who.int]

An In-depth Technical Guide to 3-(3-Benzothienyl)-D-alanine (CAS: 111139-55-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Benzothienyl)-D-alanine is a non-proteinogenic amino acid that has garnered significant interest in pharmaceutical and biochemical research. As a structural analog of tryptophan, it serves as a valuable building block in peptide synthesis to create novel therapeutics with enhanced stability and bioactivity. Its primary known biological activity is the competitive inhibition of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in immune tolerance and various pathological conditions. This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and experimental protocols related to this compound, intended to support its application in drug discovery and development.

Chemical and Physical Properties

This compound is an almost white powder with a molecular formula of C₁₁H₁₁NO₂S.[1][2][] It is characterized by a benzothiophene moiety attached to the β-carbon of a D-alanine backbone.[1][] This unique structure contributes to its stability and biological activity.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 111139-55-0 | [1][2] |

| Molecular Formula | C₁₁H₁₁NO₂S | [1][2][] |

| Molecular Weight | 221.28 g/mol | [1][] |

| IUPAC Name | (2R)-2-amino-3-(1-benzothiophen-3-yl)propanoic acid | [1] |

| Synonyms | D-3-Benzothienylalanine, (R)-2-Amino-3-(benzo[b]thiophen-3-yl)propionic acid | [1] |

| Appearance | Almost white powder | [1][2][] |

| Melting Point | 236-240 °C | [1][2] |

| Boiling Point | 416.7 °C at 760 mmHg (Predicted) | [] |

| Density | 1.374 ± 0.06 g/cm³ (Predicted) | [] |

| Optical Rotation | [α]D25 = +27 ± 1° (c=1 in 90% AcOH) | [2] |

| Storage | Store at 2-8 °C | [1][2][] |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a multi-step process commencing with the synthesis of the racemic mixture, followed by enzymatic resolution to isolate the desired D-enantiomer.[4][5]

Synthesis of β-[3-Benzo(b)thienyl]-DL-alanine

A common method for the synthesis of the racemic mixture involves the condensation of diethyl acetamidomalonate with 3-(chloromethyl)benzo[b]thiophene.[4][5] This is followed by hydrolysis and decarboxylation to yield the DL-amino acid.[4]

Experimental Protocol: Synthesis of β-[3-Benzo(b)thienyl]-DL-alanine (Based on the general method described in[4][5])

-

Condensation: Dissolve diethyl acetamidomalonate in a suitable solvent such as ethanol, and add a base like sodium ethoxide to generate the enolate. To this, add 3-(chloromethyl)benzo[b]thiophene and reflux the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis and Decarboxylation: After the condensation is complete, the resulting product is subjected to acidic or alkaline hydrolysis to remove the acetyl and ester groups, followed by decarboxylation upon heating to yield β-[3-benzo(b)thienyl]-DL-alanine.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system.

Enzymatic Resolution

The resolution of the racemic mixture to obtain the pure D-enantiomer is a critical step. This is often achieved enzymatically, for example, by using an L-amino acid specific acylase.[4] The DL-amino acid is first derivatized, typically as an N-acetyl or ethyl ester derivative. The enzyme then selectively hydrolyzes the L-enantiomer derivative, allowing for the separation of the unreacted D-enantiomer derivative.[4] Subsequent hydrolysis of the D-enantiomer derivative yields the final product, this compound.[4]

Experimental Protocol: Enzymatic Resolution of β-[3-Benzo(b)thienyl]-DL-alanine Ethyl Ester (Conceptual, based on the abstract of[4])

-

Esterification and N-Acetylation: Convert the racemic amino acid to its ethyl ester and subsequently to its N-acetyl derivative.

-

Enzymatic Hydrolysis: Dissolve the N-acetyl-β-[3-benzo(b)thienyl]-DL-alanine ethyl ester in a suitable buffer and add an L-specific acylase. Maintain the pH and temperature at the optimal conditions for the enzyme.

-

Separation: After the selective hydrolysis of the L-enantiomer, separate the resulting N-acetyl-L-amino acid from the unreacted N-acetyl-D-amino acid ethyl ester. This can be achieved by extraction or chromatography.

-

Hydrolysis of the D-enantiomer: Subject the isolated N-acetyl-D-amino acid ethyl ester to acidic hydrolysis to remove the protecting groups and obtain this compound.

-

Purification and Analysis: Purify the final product by recrystallization. The optical purity can be confirmed by High-Performance Liquid Chromatography (HPLC) using a chiral column.[4]

Diagram 1: Synthesis and Resolution Workflow

Caption: Workflow for the synthesis of racemic β-[3-Benzo(b)thienyl]-alanine and its subsequent enzymatic resolution to yield the D-enantiomer.

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its role as a competitive inhibitor of indoleamine 2,3-dioxygenase (IDO1).[6] IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[7][8]

Inhibition of Indoleamine 2,3-dioxygenase (IDO1)

As a tryptophan analog, β-[3-benzo(b)thienyl]-DL-alanine acts as a potent competitive inhibitor of rabbit small intestinal IDO1 with respect to both D- and L-tryptophan substrates.[6]

Table 2: Enzyme Inhibition Data

| Enzyme | Inhibitor | Inhibition Type | Ki | Reference(s) |

| Indoleamine 2,3-dioxygenase (rabbit small intestine) | β-[3-benzo(b)thienyl]-DL-alanine | Competitive | 7-70 µM | [6] |

Experimental Protocol: IDO1 Inhibition Assay (Conceptual)

-

Enzyme and Substrate Preparation: Prepare solutions of purified IDO1 enzyme and the substrate, L-tryptophan, in a suitable assay buffer.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent and make serial dilutions.

-

Assay Reaction: In a microplate, combine the IDO1 enzyme, various concentrations of the inhibitor, and initiate the reaction by adding L-tryptophan.

-

Detection: The product of the IDO1 reaction, N-formylkynurenine, can be detected spectrophotometrically. Alternatively, the depletion of tryptophan or the formation of kynurenine can be monitored by HPLC.

-

Data Analysis: Determine the initial reaction velocities at different inhibitor concentrations and calculate the IC₅₀ value. The Ki value can be determined using the Cheng-Prusoff equation or by Lineweaver-Burk plot analysis.

Downstream Signaling Pathways

The inhibition of IDO1 can have significant downstream effects on cellular signaling pathways. IDO1 activity leads to tryptophan depletion and the production of kynurenine and its metabolites, which in turn modulate immune responses.[7][8] Key signaling pathways affected by IDO1 activity include:

-

mTOR (mammalian Target of Rapamycin) Pathway: Tryptophan depletion can suppress mTORC1 signaling, which is crucial for T-cell proliferation and function.[8][9]

-

GCN2 (General Control Nonderepressible 2) Kinase Pathway: Amino acid starvation, including tryptophan depletion, activates the GCN2 kinase stress-response pathway, which can lead to T-cell anergy and apoptosis.[7]

-

AhR (Aryl Hydrocarbon Receptor) Pathway: Kynurenine and other tryptophan metabolites are ligands for the AhR, and activation of this receptor can promote the differentiation of regulatory T-cells (Tregs) and suppress anti-tumor immunity.[7][8]

By inhibiting IDO1, this compound has the potential to modulate these pathways, thereby restoring immune function in contexts such as cancer, where IDO1 is often overexpressed.

Diagram 2: IDO1 Inhibition and Downstream Signaling

References

- 1. This compound | C11H11NO2S | CID 854045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 4. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1-Methyl-DL-tryptophan, beta-(3-benzofuranyl)-DL-alanine (the oxygen analog of tryptophan), and beta-[3-benzo(b)thienyl]-DL-alanine (the sulfur analog of tryptophan) are competitive inhibitors for indoleamine 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indoleamine 2,3 dioxygenase and metabolic control of immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indoleamine 2,3-dioxygenase pathways of pathogenic inflammation and immune escape in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Enantiopure Synthesis of 3-(3-Benzothienyl)-D-alanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enantiopure synthesis of 3-(3-Benzothienyl)-D-alanine, a valuable non-canonical amino acid utilized in pharmaceutical and peptide research. The primary and most established method involves the synthesis of a racemic mixture of the amino acid, followed by a highly selective enzymatic resolution to isolate the desired D-enantiomer. This guide details the experimental protocols for each stage of this synthesis, presents quantitative data in a clear, tabular format, and includes visualizations of the synthetic workflow.

Overview of the Synthetic Strategy

The enantioselective synthesis of this compound is most effectively achieved through a multi-step process that begins with the construction of the racemic amino acid backbone, followed by enzymatic resolution. The overall workflow can be summarized as follows:

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of N-Acetyl-DL-3-(3-benzothienyl)alanine

The initial phase of the synthesis involves the creation of the racemic N-acetylated amino acid. This is accomplished through a malonic ester synthesis followed by hydrolysis, decarboxylation, and N-acetylation.

2.1.1. Diethyl 2-acetamido-2-((benzo[b]thiophen-3-yl)methyl)malonate

This step involves the alkylation of diethyl acetamidomalonate with 3-chloromethylbenzo[b]thiophene.

-

Materials:

-

Diethyl acetamidomalonate

-

Sodium ethoxide

-

Absolute ethanol

-

3-Chloromethylbenzo[b]thiophene

-

Dry toluene

-

-

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

Diethyl acetamidomalonate, dissolved in dry toluene, is added dropwise to the sodium ethoxide solution at room temperature.

-

The resulting solution is stirred for 1 hour.

-

A solution of 3-chloromethylbenzo[b]thiophene in dry toluene is then added, and the reaction mixture is refluxed for 4 hours.

-

After cooling, the mixture is filtered to remove sodium chloride.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

2.1.2. N-Acetyl-DL-3-(3-benzothienyl)alanine

The malonate derivative is then hydrolyzed and decarboxylated to give the racemic N-acetyl amino acid.

-

Materials:

-

Crude diethyl 2-acetamido-2-((benzo[b]thiophen-3-yl)methyl)malonate

-

Sodium hydroxide

-

Water

-

Hydrochloric acid

-

-

Procedure:

-

The crude malonate derivative is dissolved in an aqueous solution of sodium hydroxide.

-

The mixture is heated to reflux for 4 hours.

-

After cooling, the solution is acidified with concentrated hydrochloric acid to a pH of approximately 1.

-

The mixture is then heated to reflux for an additional 4 hours to effect decarboxylation.

-

Upon cooling, the N-acetyl-DL-3-(3-benzothienyl)alanine precipitates and is collected by filtration.

-

Enzymatic Resolution of N-Acetyl-DL-3-(3-benzothienyl)alanine

The key to obtaining the enantiopure D-alanine is the stereoselective enzymatic hydrolysis of the N-acetyl group from the L-enantiomer.

Caption: Enzymatic resolution of the racemic N-acetyl amino acid.

-

Materials:

-

N-Acetyl-DL-3-(3-benzothienyl)alanine

-

Lithium hydroxide

-

Aminoacylase (from Aspergillus sp.)

-

Acetic acid

-

Dowex 50 (H+ form) resin

-

Ammonium hydroxide

-

-

Procedure:

-

N-Acetyl-DL-3-(3-benzothienyl)alanine is dissolved in water, and the pH is adjusted to 7.0 with lithium hydroxide.

-

Aminoacylase is added to the solution, and the mixture is incubated at 37 °C. The progress of the reaction is monitored by the ninhydrin test.

-

When the hydrolysis of the L-enantiomer is complete (typically after 24 hours), the pH is adjusted to 5.0 with acetic acid.

-

The solution is heated to denature the enzyme, and the precipitated protein is removed by centrifugation.

-

The supernatant is concentrated, and the resulting mixture of N-acetyl-D-amino acid and L-amino acid is separated by ion-exchange chromatography on a Dowex 50 (H+ form) column.

-

The N-acetyl-D-amino acid is eluted with water, while the L-amino acid is retained on the column and can be subsequently eluted with ammonium hydroxide.

-

Hydrolysis of N-Acetyl-D-3-(3-benzothienyl)alanine

The final step is the removal of the N-acetyl protecting group from the D-enantiomer to yield the target compound.

-

Materials:

-

N-Acetyl-D-3-(3-benzothienyl)alanine

-

Hydrochloric acid (6 M)

-

-

Procedure:

-

The purified N-acetyl-D-3-(3-benzothienyl)alanine is refluxed in 6 M hydrochloric acid for 4-6 hours.

-

The solution is then cooled and concentrated under reduced pressure.

-

The residue is redissolved in water and the pH is adjusted to the isoelectric point (typically around 6-7) to precipitate the free amino acid.

-

The product, this compound, is collected by filtration, washed with cold water and ethanol, and dried under vacuum.

-

Data Presentation

The following tables summarize the quantitative data typically obtained during the synthesis.

Table 1: Reaction Yields

| Step | Product | Typical Yield (%) |

| Diethyl Acetamidomalonate Condensation | Diethyl 2-acetamido-2-((benzo[b]thiophen-3-yl)methyl)malonate | 85-95 |

| Hydrolysis and Decarboxylation | N-Acetyl-DL-3-(3-benzothienyl)alanine | 70-80 |

| Enzymatic Resolution (based on D-enantiomer) | N-Acetyl-D-3-(3-benzothienyl)alanine | 40-45 (of racemic) |

| Acid Hydrolysis | This compound | 80-90 |

Table 2: Product Characterization

| Compound | Melting Point (°C) | Optical Rotation [α]D (c=1, solvent) | Enantiomeric Excess (e.e.) (%) |

| This compound | 236-240[] | +27° (c=1 in 90% AcOH) | >99 |

| N-Acetyl-DL-3-(3-benzothienyl)alanine | 198-200 | Not applicable | Not applicable |

| N-Acetyl-D-3-(3-benzothienyl)alanine | 185-187 | -45° (c=1 in ethanol) | >99 |

Conclusion

The described methodology, centered around the enzymatic resolution of a racemic precursor, provides a reliable and efficient route to enantiopure this compound.[2][3] This technical guide offers detailed protocols and expected quantitative outcomes to aid researchers in the successful synthesis of this important amino acid derivative for applications in drug discovery and development. The high enantiomeric purity achieved through this method is critical for its intended use in stereospecific biological systems.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-3-(3-Benzothienyl)-D-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for enhancing the pharmacological properties of therapeutic peptides. Fmoc-3-(3-Benzothienyl)-D-alanine is a key building block in this endeavor, utilized in solid-phase peptide synthesis (SPPS) to introduce unique structural motifs.[1][2] The benzothienyl group, a bicyclic aromatic structure containing a thiophene ring fused to a benzene ring, can confer increased stability, altered receptor binding affinity, and improved pharmacokinetic profiles to the resulting peptides.[2] This D-amino acid derivative is particularly valuable in the design of peptide-based drugs, including opioid receptor modulators, where enhanced resistance to enzymatic degradation is desirable.[3]

These application notes provide a comprehensive overview and detailed protocols for the efficient incorporation of Fmoc-3-(3-Benzothienyl)-D-alanine into peptide chains using standard Fmoc/tBu-based solid-phase synthesis.

Properties of Fmoc-3-(3-Benzothienyl)-D-alanine

A clear understanding of the physicochemical properties of this amino acid derivative is crucial for its effective use in peptide synthesis.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₁NO₄S | [] |

| Molecular Weight | 443.51 g/mol | [] |

| Appearance | White to off-white powder | [] |

| Purity (Chiral HPLC) | ≥ 99.5% | [] |

| Storage Conditions | 0 - 8 °C | [2] |

Experimental Protocols

The following protocols outline the manual solid-phase synthesis of a model peptide containing a 3-(3-Benzothienyl)-D-alanine residue. These protocols are based on standard, well-established Fmoc/tBu chemistry.[5]

Materials and Reagents

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-3-(3-Benzothienyl)-D-alanine)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether

Protocol 1: Resin Swelling and Fmoc Deprotection

-

Resin Swelling: Place the desired amount of Fmoc-Rink Amide resin in a reaction vessel. Add DMF to swell the resin for at least 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the addition of 20% piperidine in DMF and agitate for an additional 10 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (2 x 1 min).

-

Protocol 2: Amino Acid Coupling

-

Activation of Fmoc-3-(3-Benzothienyl)-D-alanine:

-

In a separate vial, dissolve Fmoc-3-(3-Benzothienyl)-D-alanine (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

-

Allow the mixture to pre-activate for 5-10 minutes at room temperature.

-

-

Coupling to Resin:

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To monitor the completion of the coupling reaction, a Kaiser test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5 x 1 min) and DCM (2 x 1 min).

-

Protocol 3: Cleavage and Deprotection

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

-

Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried resin.

-

Agitate the mixture for 2-3 hours at room temperature.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Quantitative Data Summary

The following table provides representative data for the synthesis of a model pentapeptide (e.g., Tyr-D-Ala-Phe-Gly-D-Bth ) incorporating this compound (D-Bth). These values are illustrative and can vary depending on the specific peptide sequence and synthesis conditions.

| Parameter | Value |

| Synthesis Scale | 0.1 mmol |

| Resin Loading | 0.5 mmol/g |

| Coupling Time for D-Bth | 2 hours |

| Overall Crude Yield | 75% |

| Purity (by RP-HPLC) | >90% |

Visualizations

Experimental Workflow for SPPS

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis for the incorporation of Fmoc-3-(3-Benzothienyl)-D-alanine.

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Mu-Opioid Receptor Signaling Pathway

Peptides containing this compound have been investigated as modulators of opioid receptors. The following diagram illustrates a simplified signaling pathway for the mu-opioid receptor, a G-protein coupled receptor (GPCR).

Caption: Simplified mu-opioid receptor signaling cascade.

Conclusion

Fmoc-3-(3-Benzothienyl)-D-alanine is a valuable non-proteinogenic amino acid for the synthesis of peptides with potentially enhanced therapeutic properties. The protocols provided herein offer a robust framework for its successful incorporation into peptide chains via Fmoc-SPPS. The unique properties conferred by the benzothienyl moiety make this an attractive building block for researchers in drug discovery and development, particularly in the field of opioid peptide research.

References

Application Notes and Protocols for Peptide Synthesis Utilizing 3-(3-Benzothienyl)-D-alanine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the effective incorporation of the sterically hindered, non-proteinogenic amino acid 3-(3-Benzothienyl)-D-alanine into peptide sequences. This unique amino acid is a critical component in the synthesis of various therapeutic peptides, most notably Gonadotropin-Releasing Hormone (GnRH) antagonists like Degarelix.[1][2][3] The bulky benzothiophene moiety presents challenges in peptide coupling, necessitating optimized protocols and the use of highly efficient coupling reagents to ensure high yield, purity, and minimal racemization.

Introduction to Coupling Reagents for Hindered Amino Acids

The synthesis of peptides containing sterically hindered amino acids such as this compound requires robust coupling reagents that can overcome the steric hindrance and facilitate efficient amide bond formation. Standard carbodiimide reagents like DCC and DIC often prove insufficient for these challenging couplings.[4] Modern onium salt-based coupling reagents, particularly aminium/uronium and phosphonium salts, are highly recommended for their superior reactivity and ability to suppress racemization.[4]

Key Classes of Coupling Reagents:

-

Aminium/Uronium Salts: Reagents such as HATU, HBTU, and COMU are widely used for their high reactivity and speed. HATU, in particular, is often the reagent of choice for difficult couplings due to the formation of a highly reactive OAt-active ester, which accelerates the reaction and minimizes epimerization.[4][5]

-

Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective, especially in minimizing racemization. They are often employed in cyclization reactions or when the potential for guanidinylation from uronium salts is a concern.[4]

Quantitative Data on Coupling Reagent Performance

Table 1: Comparative Coupling Yields of Sterically Hindered Amino Acids

| Coupling Reagent | Activating Additive | Base | Typical Yield (%) | Key Considerations |

| HATU | None (contains HOAt) | DIPEA | 95 - 99 | Highly efficient for hindered couplings with rapid reaction times. Often the first choice for difficult sequences.[6] |

| HCTU | None (contains 6-Cl-HOBt) | DIPEA | 93 - 98 | A cost-effective alternative to HATU with similar high reactivity.[6] |

| COMU | None (contains OxymaPure) | DIPEA | 94 - 99 | Excellent performance comparable to HATU. Based on OxymaPure, it is a safer alternative to explosive HOBt/HOAt-based reagents.[6] |

| PyBOP | None | DIPEA | 90 - 98 | A reliable and widely used phosphonium salt reagent, though it can be slightly less reactive than HATU for the most extreme cases.[6] |

| HBTU | HOBt (optional) | DIPEA | Moderate | Widely used, but may be less effective than HATU for highly hindered residues.[7] |

| DIC | OxymaPure | DIPEA | 92 - 97 | OxymaPure significantly enhances the efficiency of the carbodiimide DIC and is highly effective at suppressing racemization.[6] |

| DIC | HOAt | DIPEA | 90 - 96 | HOAt is a more reactive additive than HOBt, making this combination suitable for many hindered couplings.[6] |

Note: Yields are representative and can vary based on the specific peptide sequence, resin, and reaction conditions.

Table 2: Comparative Racemization Levels with Different Coupling Reagents

| Coupling Reagent/Method | % D-Isomer (Epimerization) | Reference(s) |

| HATU | 0.5 - 2.0% | [4] |

| HBTU | 1.5 - 5.0% | [4] |

| HCTU | 1.0 - 4.0% | [4] |

| TBTU | 2.0 - 6.0% | [4] |

| PyBOP | 1.0 - 3.5% | [4] |

| COMU | < 1.0% | [4] |

| DIC/HOBt | 0.5 - 2.5% | [4] |

Note: The data presented is a synthesis of typical results from comparative studies on model peptides and may not directly reflect the racemization of this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of Fmoc-3-(3-Benzothienyl)-D-alanine into a peptide sequence using solid-phase peptide synthesis (SPPS) with HATU as the coupling reagent.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

Materials:

-

Fmoc-Rink Amide MBHA resin (or other suitable resin)

-

Fmoc-protected amino acids (including Fmoc-3-(3-Benzothienyl)-D-alanine)